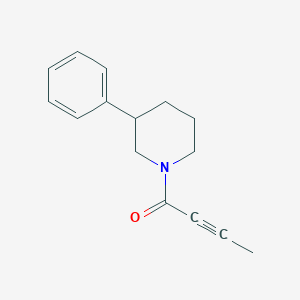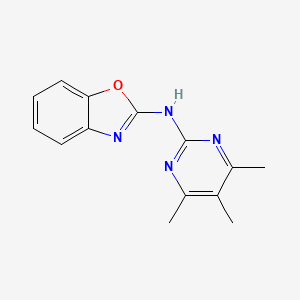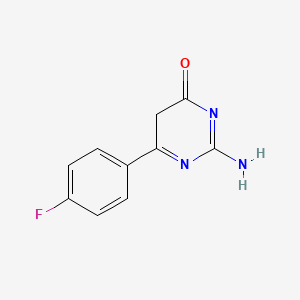![molecular formula C20H26N2O2 B11037368 N-[3-(diethylamino)propyl]-2-phenoxybenzamide](/img/structure/B11037368.png)
N-[3-(diethylamino)propyl]-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It appears as a colorless viscous liquid with a melting point below -60°C and a boiling point of 134°C at 2 mm Hg pressure.
- The compound is soluble in water and has an ammonia-like odor .
N-[3-(diéthylamino)propyl]-2-phénoxybenzamide: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The precise mechanism by which DMAPMA exerts its effects depends on its specific application. it often acts as a modifier , enhancing properties of materials or facilitating chemical processes.
Comparison with Similar Compounds
- DMAPMA’s uniqueness lies in its structure, combining a phenoxybenzamide moiety with a diethylamino propyl group.
- Similar compounds include 3-dimethylaminopropylamine (a related amine) and 3-aminopropyl methacrylamide (which lacks the phenoxybenzamide portion).
Remember, DMAPMA’s versatility makes it valuable across various fields, from textiles to research.
Méthodes De Préparation
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Biology and Medicine:
Mécanisme D'action
- The precise mechanism by which DMAPMA exerts its effects depends on its specific application. it often acts as a modifier , enhancing properties of materials or facilitating chemical processes.
Comparaison Avec Des Composés Similaires
- DMAPMA’s uniqueness lies in its structure, combining a phenoxybenzamide moiety with a diethylamino propyl group.
- Similar compounds include 3-dimethylaminopropylamine (a related amine) and 3-aminopropyl methacrylamide (which lacks the phenoxybenzamide portion).
Remember, DMAPMA’s versatility makes it valuable across various fields, from textiles to research.
Propriétés
Formule moléculaire |
C20H26N2O2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-2-phenoxybenzamide |
InChI |
InChI=1S/C20H26N2O2/c1-3-22(4-2)16-10-15-21-20(23)18-13-8-9-14-19(18)24-17-11-6-5-7-12-17/h5-9,11-14H,3-4,10,15-16H2,1-2H3,(H,21,23) |
Clé InChI |
DEVIVCLHZDDJPG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11037288.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11037314.png)
![4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid](/img/structure/B11037326.png)
![tetramethyl 7'-ethoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037327.png)
![(9,11,11-trimethyl-2-oxo-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 3,4,5-trimethoxybenzoate](/img/structure/B11037336.png)
![N-[2-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-butynamide](/img/structure/B11037340.png)
![1-(4-chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11037351.png)
![tetramethyl 2'-methoxy-7',7'-dimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11037357.png)
![3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11037361.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037365.png)
![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone](/img/structure/B11037370.png)
